Boc-(S)-phenyl-D-Cys

Description

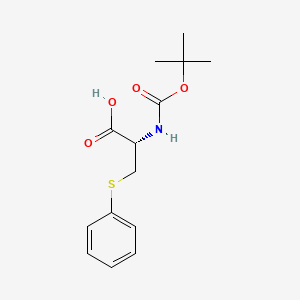

Structure

3D Structure

Properties

Molecular Formula |

C14H19NO4S |

|---|---|

Molecular Weight |

297.37 g/mol |

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylsulfanylpropanoic acid |

InChI |

InChI=1S/C14H19NO4S/c1-14(2,3)19-13(18)15-11(12(16)17)9-20-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1 |

InChI Key |

IBEVTCWKECBMJF-LLVKDONJSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CSC1=CC=CC=C1)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSC1=CC=CC=C1)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to N-tert-butoxycarbonyl-S-phenyl-D-cysteine (Boc-(S)-phenyl-D-Cys)

Introduction

In the landscape of modern drug discovery and peptide chemistry, the precise construction of complex molecular architectures is paramount. Chiral amino acid derivatives serve as fundamental building blocks in this endeavor, enabling the stereoselective synthesis of peptides and peptidomimetics with tailored biological activities. Among these, N-tert-butoxycarbonyl-S-phenyl-D-cysteine (Boc-(S)-phenyl-D-Cys) emerges as a specialized reagent of significant interest.

This technical guide provides a comprehensive overview of Boc-(S)-phenyl-D-Cys for researchers, scientists, and drug development professionals. We will delve into its core chemical properties, synthesis methodologies, strategic applications, and essential handling protocols. The narrative emphasizes the causal logic behind experimental choices, grounding technical data in field-proven insights to ensure a self-validating and authoritative resource.

The structure of this molecule incorporates three key features:

-

D-Cysteine Core: The use of a D-enantiomer is a strategic choice to enhance peptide stability. Peptides incorporating D-amino acids are significantly less susceptible to degradation by endogenous proteases, a critical factor in improving the pharmacokinetic profile of peptide-based therapeutics[1].

-

Boc Protecting Group: The N-terminal tert-butoxycarbonyl (Boc) group is a cornerstone of peptide synthesis. It provides robust protection of the alpha-amino group under a wide range of reaction conditions and can be removed cleanly under moderately acidic conditions, preventing unwanted side reactions during peptide chain elongation[2].

-

S-phenyl Thioether: The phenyl group serves as a permanent protecting group for the cysteine thiol. Unlike many other S-protecting groups that are designed for removal to form disulfide bonds, the S-phenyl group creates a stable thioether linkage, incorporating a lipophilic aromatic moiety directly into the amino acid side chain. This modification can be crucial for modulating the binding affinity and pharmacological properties of the final peptide[3].

Core Compound Data and Structure

The precise identification and characterization of a chemical reagent are the foundation of reproducible science. This section details the fundamental properties of Boc-(S)-phenyl-D-Cys.

Physicochemical Properties

A summary of the key quantitative data for N-tert-butoxycarbonyl-S-phenyl-D-cysteine is presented below.

| Property | Value | Source / Method |

| Molecular Formula | C₁₄H₁₉NO₄S | Calculated |

| Molecular Weight | 297.37 g/mol | Calculated |

| Appearance | Expected to be a white to off-white solid | Inferred from similar compounds[3][4] |

| Solubility | Expected to be soluble in organic solvents like DMF, ethyl acetate, and ethanol; insoluble in water | Inferred from similar compounds[2] |

| CAS Number | Not readily available in public databases | N/A |

Note: As a specialized, non-commercial derivative, a specific CAS registry number for N-Boc-S-phenyl-D-cysteine is not widely cataloged. Researchers should rely on spectral characterization data (NMR, MS, IR) for definitive identification.

Chemical Structure

The two-dimensional chemical structure of Boc-(S)-phenyl-D-Cys highlights the key functional groups: the Boc-protected amine, the carboxylic acid, the chiral center, and the S-phenyl thioether.

Caption: 2D structure of N-tert-butoxycarbonyl-S-phenyl-D-cysteine.

Synthesis and Methodologies

The synthesis of Boc-(S)-phenyl-D-Cys is not a trivial, single-step reaction but a strategic process involving protection of the amine and arylation of the thiol. Understanding this process provides insight into the compound's purity and potential side products.

The Logic of Boc Protection

The Boc group is a preferred choice for N-terminal protection in many synthetic schemes, particularly in solution-phase synthesis and for certain challenging sequences in solid-phase peptide synthesis (SPPS).[5] Its primary advantages include:

-

Stability: It is stable to a wide range of nucleophiles and bases used during peptide coupling steps.

-

Clean Deprotection: Removal is achieved with moderate acids, such as trifluoroacetic acid (TFA), which typically does not affect other acid-labile side-chain protecting groups. The byproducts of deprotection (isobutylene and CO₂) are volatile and easily removed.

General Synthesis Protocol

A robust synthesis can be envisioned as a two-stage process. The following is a generalized protocol based on well-established organic chemistry principles.

Caption: Generalized workflow for the synthesis of Boc-(S)-phenyl-D-Cys.

Step-by-Step Methodology:

Part 1: N-Boc Protection of D-Cysteine

This procedure is adapted from standard methods for the Boc protection of amino acids.

-

Dissolution: Suspend D-cysteine in a suitable solvent mixture, such as 1,4-dioxane and water.

-

Basification: Add a base, such as sodium hydroxide, to deprotonate the amino group, rendering it nucleophilic. The pH should be maintained in the alkaline range (pH 8-9).

-

Acylation: Add di-tert-butyl dicarbonate (Boc₂O), typically dissolved in the organic solvent, to the solution. The reaction is usually stirred at room temperature overnight.

-

Work-up: After the reaction is complete, the mixture is acidified (e.g., with potassium hydrogen sulfate solution) to a pH of 2-3.

-

Extraction: The product, Boc-D-cysteine, is extracted from the aqueous phase using an organic solvent like ethyl acetate.

-

Purification: The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The crude product can be purified further by crystallization.

Part 2: S-Arylation of Boc-D-Cysteine

This step involves a copper-catalyzed cross-coupling reaction to form the thioether bond, a method detailed in patents for similar S-aryl-cysteine derivatives[6].

-

Reaction Setup: In a reaction vessel, combine the Boc-D-cysteine prepared in Part 1, a copper catalyst (e.g., copper powder or CuI), a base (e.g., potassium carbonate), and an arylating agent such as bromobenzene.

-

Solvent: Use a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature typically between 110-140°C. The reaction progress is monitored by a suitable technique like TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The final product, Boc-(S)-phenyl-D-Cys, is then purified using column chromatography on silica gel.

Applications in Research and Drug Development

The unique combination of a D-amino acid core, a stable S-aryl side chain, and the versatile Boc protecting group makes Boc-(S)-phenyl-D-Cys a valuable tool in several advanced applications.

Peptide Synthesis

The primary application of this compound is as a specialized building block in peptide synthesis, both in solution-phase and solid-phase (SPPS) methodologies.

-

Enhanced Enzymatic Stability: Peptides are promising therapeutic candidates but often suffer from rapid degradation by proteases in the body. The incorporation of D-amino acids, such as D-cysteine, sterically hinders the recognition and cleavage by these enzymes, thereby extending the half-life and bioavailability of the peptide drug[1].

-

Structural Scaffolding: The rigid S-phenyl group introduces a defined conformational constraint on the peptide backbone. This is a key strategy in rational drug design to lock the peptide into a bioactive conformation, potentially increasing its affinity and selectivity for a biological target.

-

Modulating Lipophilicity: The phenyl group increases the lipophilicity of the amino acid side chain. This can be leveraged to enhance membrane permeability or to improve binding to hydrophobic pockets within a target protein.

Peptidomimetic and Drug Intermediate

Beyond linear or cyclic peptides, Boc-(S)-phenyl-D-Cys can serve as a chiral intermediate for the synthesis of more complex non-peptidic molecules or peptidomimetics. The presence of three distinct functional handles—the protected amine, the carboxylic acid, and the thioether—allows for orthogonal chemical modifications, making it a versatile starting material for constructing novel molecular scaffolds for active pharmaceutical ingredients (APIs)[3].

Safety, Handling, and Storage

Proper handling and storage are critical to maintain the integrity of the reagent and ensure laboratory safety. The following recommendations are based on safety data for structurally similar compounds.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.

-

Inhalation: Avoid inhaling dust. Handle in a well-ventilated area or in a chemical fume hood.

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

Storage and Stability

-

Temperature: Store in a cool, dry place, typically refrigerated at 2-8°C, to minimize degradation over time[2].

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.

-

Container: Store in a tightly sealed container to protect from moisture and air.

Conclusion

N-tert-butoxycarbonyl-S-phenyl-D-cysteine is a highly specialized amino acid derivative with significant potential in advanced peptide synthesis and drug discovery. Its design thoughtfully combines the metabolic stability conferred by a D-amino acid, the synthetic versatility of the Boc protecting group, and the unique structural and physicochemical properties of a permanent S-phenyl modification. For research teams focused on developing novel peptide-based therapeutics with enhanced stability and tailored binding characteristics, Boc-(S)-phenyl-D-Cys represents a valuable and strategic tool in their molecular arsenal. As the demand for more sophisticated and durable peptide drugs grows, the application of such precisely engineered building blocks will undoubtedly continue to expand.

References

-

Aapptec Peptides. (n.d.). Boc-D-Amino Acids. Retrieved February 6, 2026, from [Link]

-

Pharmaffiliates. (2026, January 25). The Role of Boc-(S)-3-Amino-4-(4-methyl-phenyl)-butyric Acid in Modern Drug Discovery. Retrieved February 6, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 637610, Boc-D-phenylalanine. Retrieved February 6, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10965476, S-phenyl-D-cysteine. Retrieved February 6, 2026, from [Link]

- Google Patents. (n.d.). US6765109B1 - Preparation of S-aryl-cysteine and its derivatives.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. abmole.com [abmole.com]

- 3. N-Boc-D-cysteine 95% | CAS: 149270-12-2 | AChemBlock [achemblock.com]

- 4. researchgate.net [researchgate.net]

- 5. US6765109B1 - Preparation of S-aryl-cysteine and its derivatives - Google Patents [patents.google.com]

- 6. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling and Handling of Boc-(S)-phenyl-D-Cys

The following technical guide details the solubility profile, dissolution protocols, and handling strategies for Boc-(S)-phenyl-D-Cys (chemically identified as N-α-t-Boc-S-phenyl-D-cysteine ).

Executive Summary & Chemical Identity

Boc-(S)-phenyl-D-Cys is a protected amino acid derivative used primarily in solid-phase peptide synthesis (SPPS) and medicinal chemistry. Its solubility behavior is dictated by the competition between its lipophilic protecting groups and its polar carboxylic acid tail.

-

Lipophilic Domains: The tert-butyloxycarbonyl (Boc) group and the S-phenyl thioether side chain create a significant hydrophobic footprint.

-

Hydrophilic Domain: The free carboxylic acid (-COOH) provides pH-dependent solubility in aqueous media.

Key Solubility Rule: This compound exhibits "Inverse Aqueous Solubility"—it is insoluble in neutral/acidic water but soluble in organic solvents and basic aqueous solutions.

Chemical Structure & Properties

| Property | Detail |

| Chemical Name | N-α-(tert-Butoxycarbonyl)-S-phenyl-D-cysteine |

| Abbreviation | Boc-D-Cys(Ph)-OH |

| Molecular Weight | ~297.37 g/mol |

| Polarity | Amphiphilic (Dominantly Lipophilic) |

| pKa (COOH) | ~3.8 – 4.2 (Estimated) |

Solubility Profile by Solvent Class

The following data synthesizes empirical observations of Boc-amino acid analogs with the specific lipophilicity contribution of the S-phenyl group.

Table 1: Solubility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Application Context |

| Polar Aprotic | DMF, DMSO, NMP | Excellent (>100 mg/mL) | Primary solvents for peptide coupling and stock solutions.[1] |

| Chlorinated | DCM (Dichloromethane) | Very Good (>50 mg/mL) | Standard solvent for resin swelling and coupling; avoids S-oxidation.[1] |

| Esters | Ethyl Acetate | Good (>30 mg/mL) | Preferred solvent for liquid-liquid extraction (workup).[1] |

| Alcohols | Methanol, Ethanol | Moderate to Good | Used for transfers; avoid for coupling (potential esterification).[1] |

| Ethers | THF, Dioxane | Good | Alternative coupling solvents; peroxide risk for sulfur.[1] |

| Hydrocarbons | Hexanes, Heptane | Insoluble | Used as anti-solvents to precipitate the product.[1] |

| Aqueous (Acidic/Neutral) | Water, 0.1% TFA | Insoluble | The compound will precipitate or form a suspension.[1] |

| Aqueous (Basic) | 5% NaHCO₃, 1M NaOH | Soluble (as salt) | Soluble as the carboxylate anion; used during extraction.[1] |

Dissolution Protocols

Protocol A: Preparation for Solid Phase Peptide Synthesis (SPPS)

Objective: Create a high-concentration solution (0.1 M – 0.5 M) for coupling reactions.

-

Calculate Mass: Determine the required mass of Boc-D-Cys(Ph)-OH for a 3-5 fold excess relative to resin loading.

-

Solvent Selection: Use DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) .

-

Why: These solvents disrupt intermolecular hydrogen bonding and prevent aggregation of the hydrophobic S-phenyl chains.

-

-

Stepwise Addition:

-

Add the solid amino acid to the vessel first.

-

Add 80% of the calculated solvent volume.

-

Vortex or sonicate for 30-60 seconds.

-

-

Activation: Add the coupling reagent (e.g., HATU, HBTU) after the amino acid is fully dissolved.

-

Note: If using DIC/Oxyma, these can be added directly.

-

-

Validation: The solution should be clear and colorless. If turbidity persists, add DCM (up to 20% v/v) to aid solvation of the lipophilic domains.

Protocol B: Dissolution for Analytical HPLC

Objective: Create a dilute, stable solution compatible with reverse-phase chromatography.

-

Stock Solution: Dissolve 1 mg of Boc-D-Cys(Ph)-OH in 100 µL of DMSO or Methanol .

-

Dilution: Dilute to 1 mL with 50:50 Water:Acetonitrile (containing 0.1% TFA) .

-

Critical Step: Do not dissolve directly in water/TFA; the hydrophobic Boc and Phenyl groups will cause the compound to "crash out" or stick to the vial walls.

-

-

Filtration: Filter through a 0.22 µm PTFE filter (hydrophobic) or Nylon filter. Avoid PVDF if protein binding is a concern (less relevant here, but good practice).

Strategic Workflow: Solvent Selection Logic

The following diagram illustrates the decision-making process for selecting the correct solvent based on the experimental stage.

Caption: Decision tree for solvent selection based on the specific chemical handling stage of Boc-D-Cys(Ph)-OH.

Troubleshooting & Stability (E-E-A-T)

"Gelling" in DCM

Observation: At high concentrations (>0.3 M) in pure DCM, the solution may become viscous or gel-like. Cause: Hydrogen bonding between the amide backbone of the Boc group and the carboxylic acid. Solution: Add a small amount of DMF (5-10%) to disrupt the hydrogen bond network.

Oxidation Risk (Sulfoxide Formation)

Risk: The sulfur atom in the S-phenyl group is susceptible to oxidation to sulfoxide (S=O) or sulfone (O=S=O) if dissolved in ether/THF containing peroxides. Prevention:

-

Always use anhydrous, inhibitor-free solvents .

-

Avoid prolonged storage in solution.

-

Degas solvents with nitrogen/argon if the solution must stand for >4 hours.

Racemization

Context: While Boc-D-Cys(Ph)-OH is relatively stable, activation of the carboxylic acid in the presence of base can lead to racemization (conversion of D to L). Control: When dissolving for coupling, use DIEA (Diisopropylethylamine) or TMP (Collidine) rather than stronger bases, and keep the pre-activation time under 5 minutes.

References

-

PubChem. (2023). S-phenyl-D-cysteine | C9H11NO2S. National Library of Medicine. Available at: [Link][1]

- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (General reference for Boc solubility and stability).

Sources

Technical Guide: The Strategic Implementation of Boc Chemistry in Peptide Synthesis

Executive Summary The tert-butyloxycarbonyl (Boc) protecting group remains a cornerstone of organic synthesis and peptide chemistry, despite the rise of Fmoc methodologies. Its utility is defined by its unique electronic properties: acid lability driven by the stability of the tert-butyl carbocation and orthogonality to base-labile protecting groups. This guide provides a rigorous technical analysis of Boc chemistry, moving beyond basic textbook definitions to address the kinetic, thermodynamic, and operational realities faced by drug development professionals. It focuses on the "why" and "how" of maximizing yield and purity while mitigating the inherent risks of carbocation scavenging and hydrofluoric acid (HF) handling.

The Mechanistic Basis of Boc Chemistry[1]

The efficacy of the Boc group relies on the entropic and enthalpic stability of the tert-butyl carbocation. Unlike acyl-based protection, the carbamate linkage reduces the electrophilicity of the carbonyl carbon, suppressing racemization during activation—a critical feature for maintaining chiral integrity in complex sequences.

Acidolytic Cleavage Mechanism

The cleavage of the Boc group is an E1/S_N1-like elimination process triggered by protonation.

-

Protonation: Strong acid (TFA or HCl) protonates the carbamate oxygen.

-

Fragmentation: The C-O bond cleaves, releasing the tert-butyl cation (

) and a carbamic acid intermediate.[1] -

Decarboxylation: The unstable carbamic acid spontaneously decarboxylates to release CO

and the free amine salt.

Critical Control Point: The generated

Visualization: The Protection/Deprotection Cycle[3]

Figure 1: The Boc Protection Cycle.[1] Note the critical fragmentation step generating the reactive tert-butyl cation.

Boc vs. Fmoc: Strategic Selection[3][4][5][6]

While Fmoc is the standard for routine synthesis due to its milder conditions, Boc chemistry is indispensable for "difficult" sequences.[2] The decision matrix below outlines when to deploy Boc chemistry.

Table 1: Comparative Technical Analysis

| Feature | Boc Chemistry | Fmoc Chemistry | Strategic Implication |

| Deprotection | 50% TFA in DCM (Acidic) | 20% Piperidine in DMF (Basic) | Boc is orthogonal to base-stable side chains.[2] |

| Aggregation | Low | High | Protonation of the N-terminus in Boc synthesis disrupts inter-chain H-bonds, improving solvation for long/hydrophobic peptides. |

| Final Cleavage | Anhydrous HF (High Hazard) | 95% TFA (Moderate Hazard) | Boc requires specialized HF lines; Fmoc is bench-safe. |

| Solubility | High (DCM/DMF) | Moderate | Boc-AA are generally more soluble, allowing higher concentration couplings. |

| Cost | Low | Moderate/High | Boc is preferred for large-scale API manufacturing. |

Experimental Protocols

Protocol A: Efficient Installation (Boc O)

Context: Standard protection of a primary amine.

-

Stoichiometry: Dissolve amine (1.0 eq) in 1:1 Dioxane/H

O or THF/H -

Base Addition: Add NaOH (1.1 eq) or TEA (1.5 eq) to maintain pH > 9.

-

Why: The amine must be unprotonated to act as a nucleophile.

-

-

Reagent Addition: Add Boc

O (1.1 eq) slowly at 0°C, then warm to RT.-

Self-Validation: Evolution of CO

bubbles indicates reaction progress (if bicarbonate is used).

-

-

Workup: Acidify to pH 2-3 with KHSO

(precipitates the product or allows extraction).-

Caution: Do not use strong mineral acids (HCl) for prolonged periods during workup to avoid premature deprotection.

-

Protocol B: Solid Phase Peptide Synthesis (Boc-SPPS)

Context: The "In Situ Neutralization" protocol (Schnölzer et al.) is superior to standard Merrifield protocols as it minimizes aggregation.

Workflow Diagram:

Figure 2: In Situ Neutralization Workflow. Eliminating the separate neutralization step keeps the peptide protonated (disaggregated) until the exact moment of coupling.

Step-by-Step:

-

Deprotection: Treat resin with neat TFA (or 50% in DCM) for 2 x 1 min.

-

Wash: Flow DCM rapidly to remove excess TFA.

-

Coupling: Add activated Boc-amino acid solution containing excess DIEA (Diisopropylethylamine).

Troubleshooting & Side Reaction Mitigation

The primary failure mode in Boc chemistry is alkylation by the tert-butyl cation .

Scavenger Cocktails

Never use neat TFA for deprotection if sensitive residues are present.

-

Standard Scavenger: 2.5% TIS (Triethylsilane) + 2.5% H

O in TFA. -

For Methionine (Met): Add 2.5% Dimethylsulfide (DMS) or Ethanedithiol (EDT) to prevent oxidation and alkylation.

-

For Tryptophan (Trp): Indole protection (Formyl) is recommended. If unprotected, use a "High Scavenger" cocktail (e.g., Reagent K equivalent for cleavage).

The "TFA Shock"

Rapid cleavage of Boc groups generates massive amounts of isobutylene gas. In closed vessels, this pressure can cause explosions.

-

Safety Rule: Always perform Boc deprotection in an open vessel or one with a pressure-relief mechanism.

HF Cleavage Safety

Final cleavage from the resin (e.g., PAM or MBHA resin) requires Anhydrous HF.

-

Equipment: Use a closed Teflon/Kel-F vacuum line. Glass is dissolved by HF.

-

Scavenger: p-Cresol (10% v/v) is mandatory in the HF reaction to prevent polymerization of the benzyl cations generated from side-chain deprotection.

References

-

Merrifield, R. B. (1963).[] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

-

Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research, 40(3-4), 180–193. Link

-

Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978).[7] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[7] International Journal of Peptide and Protein Research, 12(5), 258–268.[7] Link

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01348K [pubs.rsc.org]

- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 6. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

The S-Phenyl Moiety in Boc-D-Cys Architectures: Synthesis, Stability, and Pharmacophoric Utility

Executive Summary

In the landscape of non-canonical amino acid derivatives, Boc-D-Cys(Ph)-OH (N-tert-butoxycarbonyl-S-phenyl-D-cysteine) occupies a unique niche. Unlike the S-benzyl (

The direct attachment of the sulfur atom to the phenyl ring (

Chemical Rationale: The -Phenyl Advantage

The incorporation of an S-phenyl group into a D-cysteine scaffold serves three primary functions in medicinal chemistry:

-

Metabolic Stability & Proteolytic Resistance:

-

D-Configuration: The D-stereocenter renders the peptide backbone resistant to endogenous proteases (e.g., trypsin, chymotrypsin), extending plasma half-life.

-

S-Aryl Stability: The

bond is significantly stronger than the

-

-

Electronic Modulation:

-

The phenyl ring acts as an electron sink. The lone pairs on the sulfur atom conjugate with the

-system of the aromatic ring. This reduces the nucleophilicity of the sulfur, making it less prone to non-specific alkylation compared to a free thiol or an S-alkyl ether. -

Application: This electronic withdrawal modulates the redox potential, making the sulfur harder to oxidize to a sulfone, though controlled oxidation to a chiral sulfoxide is a valuable strategy in creating transition-state mimics for protease inhibitors.

-

-

Hydrophobic Pharmacophore:

-

The S-phenyl group provides a compact, lipophilic moiety that can occupy hydrophobic pockets (e.g., S1 or S2 subsites) in viral proteases or metalloenzymes, often with higher affinity than the more flexible S-benzyl group.

-

Synthesis Protocol: Copper-Mediated S-Arylation

Direct S-arylation of cysteine is challenging due to the competing nucleophilicity of the amine and carboxylate. The most robust method for synthesizing Boc-D-Cys(Ph)-OH in a research setting is the Chan-Lam coupling . This method operates under mild conditions (room temperature, open air), avoiding the harsh temperatures of Buchwald-Hartwig coupling which can cause racemization of the sensitive D-center.

Workflow Diagram: Chan-Lam Coupling Strategy

Detailed Experimental Protocol

Objective: Synthesis of Boc-D-Cys(Ph)-OH from Boc-D-Cys-OMe.

Reagents:

-

Boc-D-Cys-OMe (1.0 equiv)

-

Phenylboronic acid (2.0 equiv)

-

Copper(II) acetate [Cu(OAc)₂] (1.0 equiv)

-

Pyridine (3.0 equiv)

-

Dichloromethane (DCM) (anhydrous)

-

Molecular Sieves (4Å)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a drying tube (filled with CaCl₂), suspend activated 4Å molecular sieves in anhydrous DCM (10 mL per mmol substrate).

-

Activation: Add Boc-D-Cys-OMe (1.0 equiv), Phenylboronic acid (2.0 equiv), and Cu(OAc)₂ (1.0 equiv). Stir the mixture for 5 minutes.

-

Initiation: Add Pyridine (3.0 equiv) dropwise. The reaction mixture will turn a deep blue/green color, characteristic of the Cu(II)-amine complex.

-

Reaction: Stir vigorously at room temperature under an oxygen atmosphere (a balloon of O₂ is sufficient, or open air for smaller scales) for 16–24 hours.

-

Workup: Filter through a pad of Celite to remove copper salts and sieves. Wash the filtrate with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

-

Purification: Purify the intermediate ester via flash column chromatography (Hexane/EtOAc).

-

Saponification: Dissolve the ester in THF/H₂O (3:1). Add LiOH (2.0 equiv) at 0°C. Stir until TLC indicates complete ester hydrolysis (~1-2 hours).

-

Isolation: Acidify carefully with 1M HCl to pH 3. Extract with EtOAc.[3] The final product, Boc-D-Cys(Ph)-OH , is obtained as a white foam or solid after drying.

Stability & Reactivity Profile

For the drug developer, understanding where the S-phenyl group survives is critical. Unlike S-trityl or S-tert-butyl, the S-phenyl group is chemically robust .

Table 1: Comparative Stability of Cysteine Protecting Groups vs. S-Phenyl

| Reagent / Condition | S-Trityl (Trt) | S-Benzyl (Bzl) | S-Phenyl (Ph) | Implication for SPPS |

| 50% TFA / DCM | Labile (Removed) | Stable | Stable | Compatible with Boc removal steps. |

| HF (anhydrous) | Stable | Labile (Removed) | Stable | Survives final HF cleavage in Boc chemistry. |

| H₂ / Pd-C | Stable | Labile | Stable * | Generally stable, but poisoning of catalyst can occur. |

| I₂ / MeOH | Labile (Oxidizes) | Stable | Stable | Resistant to iodine-mediated disulfide cyclization conditions. |

| H₂O₂ / Acid | Oxidizes to Sulfoxide | Oxidizes to Sulfoxide | Oxidizes | Can be deliberately oxidized to Sulfoxide/Sulfone.[4] |

*Note: While S-Ph is stable to standard hydrogenolysis, the sulfur atom can poison Palladium catalysts, making hydrogenation difficult if other groups (like Cbz) need removal.

Decision Matrix: When to use S-Phenyl?

[6][7][8]

Applications in Drug Discovery[3][9]

Protease Inhibitors (HIV and Metabolic)

S-phenyl cysteine derivatives mimic the hydrophobic side chains of Phenylalanine or Leucine but with altered geometry and electronic properties.

-

Case Study: In the development of HIV protease inhibitors, the S-phenyl moiety serves as a P1 or P1' ligand. The sulfur atom allows for a "kink" in the chain that can optimize the fit into the enzyme's hydrophobic pocket, distinct from the rigid phenyl ring of Phenylalanine.

Chiral Sulfoxides as Transition State Mimics

The S-phenyl group can be selectively oxidized to a sulfoxide. Because the sulfur atom becomes a chiral center upon oxidation, Boc-D-Cys(S(O)-Ph)-OH exists as diastereomers.[4]

-

Utility: These sulfoxides act as transition-state analogues for amide hydrolysis. The ability to separate these diastereomers allows researchers to probe the precise stereochemical requirements of an enzyme active site.

Bioconjugation and Stapling

While less common in "click" chemistry, the S-arylation of cysteine is used to "staple" peptides. Using a bis-boronic acid linker, two cysteine residues can be cross-linked via Chan-Lam coupling to stabilize an alpha-helical conformation, improving cell permeability.

Troubleshooting & Quality Control

To ensure the integrity of the Boc-D-Cys(Ph)-OH building block:

-

Chiral Integrity: The Chan-Lam coupling is generally racemization-free, but the subsequent saponification (ester hydrolysis) is a risk factor.

-

QC Step: Perform chiral HPLC or measure specific rotation

. Compare with literature values (typically negative rotation for D-isomers in EtOH).

-

-

Oxidation State: The sulfur is prone to slow oxidation in air over months.

-

QC Step: Check 1H NMR for downfield shifts in the

-proton or phenyl ring protons, which indicate sulfoxide formation. Store under argon at -20°C.

-

-

Copper Contamination: Residual copper from the synthesis can be toxic in biological assays.

-

QC Step: Use a colorimetric chelator test or ICP-MS if the peptide is destined for cell-based assays.

-

References

-

Chan-Lam Coupling Mechanism & Scope

-

S-Phenyl Cysteine in Chemoenzymatic Synthesis

- Wada, M., et al. (2019).

-

Cysteine Protecting Groups & Stability

- Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews.

-

Medicinal Chemistry Applications (Sulfoxides)

- BenchChem.

-

Peptide Stapling via S-Arylation

-

Spokoyny, A. M., et al. (2013).[7] "A Perfluoroaryl-Cysteine SNAr Chemistry Approach to Unprotected Peptide Stapling." Journal of the American Chemical Society.

-

Sources

- 1. Boc-D-Cys-OH AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. L-cysteine as sustainable and effective sulfur source in the synthesis of diaryl sulfides and heteroarenethiols - Arabian Journal of Chemistry [arabjchem.org]

- 4. S-phenyl-L-cysteine Sulfoxide|High-Purity Research Chemical [benchchem.com]

- 5. Chan-Lam Coupling [organic-chemistry.org]

- 6. Chan-Lam-Type S-Arylation of Thiols with Boronic Acids at Room Temperature [organic-chemistry.org]

- 7. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Boc-(S)-phenyl-D-Cys in Solution-Phase Peptide Synthesis

I. Introduction: The Strategic Role of Boc-(S)-phenyl-D-Cys

In the landscape of therapeutic peptide development, the incorporation of non-canonical amino acids is a cornerstone strategy for enhancing biological activity and metabolic stability. Boc-(S)-phenyl-D-Cysteine is a uniquely valuable building block in this context. Its utility stems from three key structural features: the D-chiral configuration, the acid-labile Nα-Boc protecting group, and the stable S-phenyl thioether on the side chain.

-

D-Configuration: The incorporation of a D-amino acid provides significant resistance to enzymatic degradation by proteases within biological systems, thereby extending the peptide's in-vivo half-life.

-

Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a classic and robust N-terminal protecting group. Its removal under moderately acidic conditions, which are orthogonal to the conditions required to cleave many side-chain protecting groups, forms the basis of the graduated acid lability strategy pioneered by Merrifield.[1][2]

-

S-phenyl Thiol Protection: The thiol group of cysteine is highly nucleophilic and prone to oxidation, necessitating robust protection. The S-phenyl group provides excellent stability against the acidic conditions used for Boc deprotection and also resists many common side reactions that plague other cysteine-protecting strategies.

This guide focuses on the application of Boc-(S)-phenyl-D-Cys within the framework of Solution-Phase Peptide Synthesis (SPPS) . While solid-phase synthesis is dominant, solution-phase methods offer distinct advantages, particularly for large-scale synthesis and the preparation of shorter peptide fragments.[3][4] Key benefits include the ability to purify and characterize intermediates at each step, ensuring high fidelity of the final product, and avoiding the use of expensive resins and large excesses of reagents.[4][5][6]

II. Core Chemistry: Principles of Boc-Based Synthesis

A successful peptide synthesis campaign relies on a deep understanding of the underlying chemical principles. The Boc strategy is predicated on differential acid lability.[7]

A. The Nα-Boc Group: A Temporary Shield

The Boc group shields the α-amino group from reacting during the activation and coupling of the C-terminal carboxyl group.[8] It is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc)₂O under basic conditions.[7][9]

Deprotection: The critical step in each cycle of peptide elongation is the selective removal of the Boc group. This is achieved through acidolysis, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[7] The mechanism involves protonation of the Boc carbonyl, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a transient carbamic acid, which rapidly decarboxylates to liberate the free amine.[7][9]

Figure 1: Simplified Boc deprotection workflow.

Following deprotection, the newly formed N-terminal amine exists as a trifluoroacetate salt.[1] It must be neutralized with a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIEA), to generate the free amine required for the subsequent coupling step.[2][10]

B. Peptide Bond Formation: The Coupling Reaction

The formation of a peptide bond requires the activation of the carboxylic acid group of the incoming amino acid to make it susceptible to nucleophilic attack by the N-terminal amine of the peptide chain. In solution-phase synthesis, carbodiimides are a cost-effective and common choice for this activation.

Mechanism with DCC/HOBt: Dicyclohexylcarbodiimide (DCC) reacts with the carboxyl group of the Boc-amino acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can undergo intramolecular rearrangement to a stable N-acylurea. The addition of 1-hydroxybenzotriazole (HOBt) mitigates these side reactions by rapidly converting the O-acylisourea into an HOBt-ester. This active ester is less reactive than the O-acylisourea but is sufficiently electrophilic to react cleanly with the peptide's N-terminal amine, minimizing the risk of racemization.[11][12]

Figure 2: Activation and coupling pathway using DCC/HOBt.

III. Data Presentation: Reagent Selection

The choice of reagents is critical for achieving high yield and purity.

Table 1: Comparison of Common Coupling Reagents for Solution-Phase Synthesis

| Coupling Reagent System | Typical Coupling Time | Key Advantages | Potential Disadvantages |

|---|---|---|---|

| DCC/HOBt | 2-12 hours | Cost-effective; suppresses racemization effectively with HOBt.[11] | Formation of insoluble dicyclohexylurea (DCU) byproduct complicates purification.[11] |

| DIC/HOBt | 2-12 hours | Similar to DCC/HOBt, but the diisopropylurea byproduct is more soluble, simplifying workup.[13] | Higher cost than DCC. |

| HBTU/DIEA | 30-90 minutes | Fast and highly efficient; suitable for sterically hindered couplings.[11] | Potential for guanidinylation of the N-terminus if pre-activation is not done correctly.[14] |

| HATU/DIEA | 15-60 minutes | Extremely fast and efficient, even for difficult couplings; lower racemization tendency than HBTU.[11] | Higher cost. |

Table 2: Typical Nα-Boc Deprotection Conditions

| Reagent | Concentration in DCM | Reaction Time | Notes |

|---|---|---|---|

| TFA | 25-50% (v/v) | 20-30 minutes | The most common condition.[2] Reaction should be monitored to avoid side-chain deprotection. |

| TFA | 100% (neat) | 2-5 minutes | Offers enhanced solvation but requires careful timing to maintain selectivity.[2] |

| 4N HCl in Dioxane | 4N | 30-40 minutes | Used for specific applications where TFA might be problematic.[2] |

IV. Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. TFA is highly corrosive, and organic solvents are flammable. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Nα-Boc Deprotection of a Peptide

This protocol describes the removal of the Boc group from a peptide intermediate in solution.

Materials:

-

Boc-protected peptide

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve the Boc-protected peptide in anhydrous DCM (approx. 10 mL per gram of peptide).

-

Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the reaction rate and minimize potential side reactions.

-

Acidification: Slowly add an equal volume of a pre-prepared 50% TFA in DCM solution to the cooled peptide solution.[1] The total TFA concentration will be ~25%.

-

Reaction: Stir the reaction mixture at 0 °C for 5 minutes, then allow it to warm to room temperature and continue stirring for an additional 20-25 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Solvent Removal: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

Neutralization & Work-up: a. Re-dissolve the resulting oil or solid (the peptide-TFA salt) in DCM. b. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) to neutralize and remove residual TFA. Caution: CO₂ evolution may occur. c. Wash with brine (1 x 50 mL) to remove residual water and salts. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. e. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected peptide with a free N-terminal amine. The product should be used immediately in the next coupling step.

Protocol 2: Coupling of Boc-(S)-phenyl-D-Cys using DCC/HOBt

This protocol details the coupling of Boc-(S)-phenyl-D-Cys to a peptide with a free N-terminal amine.

Materials:

-

Peptide with free N-terminal amine (from Protocol 1)

-

Boc-(S)-phenyl-D-Cys (1.1 equivalents)

-

1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)

-

Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

-

Dimethylformamide (DMF) or DCM, anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1N aqueous citric acid or KHSO₄ solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve the N-terminally deprotected peptide, Boc-(S)-phenyl-D-Cys (1.1 eq), and HOBt (1.1 eq) in anhydrous DMF or DCM.

-

Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to minimize racemization during the activation step.

-

Activation: Add a solution of DCC (1.1 eq) in a small amount of the reaction solvent to the cooled mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Reaction: Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight (or until TLC indicates completion).

-

DCU Removal: a. Cool the reaction mixture in an ice bath for 30 minutes to maximize the precipitation of DCU. b. Filter the mixture through a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold solvent.

-

Work-up: a. Transfer the filtrate to a separatory funnel. If DMF was used, dilute with a water-immiscible solvent like ethyl acetate. b. Wash the organic layer sequentially with 1N citric acid (2x) to remove any unreacted amine and excess HOBt. c. Wash with saturated NaHCO₃ (2x) to remove unreacted Boc-(S)-phenyl-D-Cys. d. Wash with brine (1x). e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be further purified by flash column chromatography on silica gel if necessary.

V. Troubleshooting and Expert Insights

-

Incomplete Coupling: If coupling is sluggish, especially with sterically hindered amino acids, consider switching to a more potent coupling reagent like HBTU or HATU (see Table 1). Ensure all reagents and solvents are anhydrous, as water will quench the activated species.

-

Racemization: Cysteine derivatives can be susceptible to racemization, especially during activation.[12] Always perform the activation step at 0 °C and use an additive like HOBt. Avoid using excess base during the coupling reaction itself.

-

Side Reactions: While the S-phenyl group is robust, be aware of potential side reactions. For instance, during the final deprotection of other side-chain protecting groups with strong acids, scavengers may be necessary to prevent re-alkylation of other sensitive residues.[15][16] If the peptide sequence contains Asp, be vigilant for aspartimide formation.

-

Purification Challenges: The primary drawback of solution-phase synthesis is the need for purification after each step.[4] The Group-Assisted Purification (GAP) methodology is an emerging strategy that can simplify this process by using a purification handle, reducing the reliance on chromatography.[5][6][17]

VI. Characterization

After synthesis, the purity of the final peptide must be assessed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The identity of the peptide should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to ensure the molecular weight matches the theoretical value.[3]

VII. References

-

Li, G. et al. (n.d.). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. ResearchGate. Available at: [Link]

-

J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Available at: [Link]

-

CEM Corporation. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

-

Grant, G. A. (Ed.). (2002). Synthetic Peptides: A User's Guide. Oxford University Press.

-

Slideshare. (2015). Solution phase peptide synthesis. Available at: [Link]

-

Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

-

Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

-

Digital CSIC. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Available at: [Link]

-

National Institutes of Health. (n.d.). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Available at: [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]

-

Stathopoulos, P. et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1357-63. Available at: [Link]

-

PubMed. (2019). Highly efficient preparation of active S-phenyl-L-cysteine with tryptophan synthase using a chemoenzymatic method. Available at: [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

-

Ghimire, M. L. et al. (2020). Selective detection and characterization of small cysteine-containing peptides with cluster-modified nanopore sensing. PMC.

-

ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. Available at: [Link]

-

ACS Publications. (2023). De Novo Sequencing of Synthetic Bis-cysteine Peptide Macrocycles Enabled by “Chemical Linearization” of Compound Mixtures | Analytical Chemistry. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization. Available at: [Link]

-

Bachem. (2021). Cysteine Derivatives.

-

Ghimire, M. L. et al. (n.d.). Supporting Information Selective detection and characterization of small cysteine-containing peptides with cluster-modified nano.

-

ResearchGate. (2013). Side reactions in the SPPS of Cys-containing peptides. Available at: [Link]

-

Bio-Synthesis Inc. (n.d.). S-Farnesylated Cysteine Peptides. Available at: [Link]

Sources

- 1. chempep.com [chempep.com]

- 2. chem.uwec.edu [chem.uwec.edu]

- 3. Solution phase peptide synthesis | PPTX [slideshare.net]

- 4. bachem.com [bachem.com]

- 5. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. BOC Protection and Deprotection [bzchemicals.com]

- 9. jk-sci.com [jk-sci.com]

- 10. peptide.com [peptide.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. bachem.com [bachem.com]

- 13. peptide.com [peptide.com]

- 14. peptide.com [peptide.com]

- 15. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Application Note: High-Fidelity Coupling of Boc-S-Phenyl-D-Cysteine in Peptide Synthesis

Abstract & Strategic Overview

The incorporation of Boc-S-phenyl-D-Cysteine (Boc-D-Cys(Ph)-OH) presents a unique set of challenges in solid-phase peptide synthesis (SPPS). Unlike standard cysteine derivatives protected with acid-labile groups (e.g., Trt) or HF-labile groups (e.g., Mob, Meb), the S-phenyl moiety is often intended as a permanent modification to introduce hydrophobicity, enhance proteolytic stability, or probe steric interactions in the binding pocket.

This residue poses two critical risks during coupling:

-

Racemization: The electron-withdrawing nature of the sulfur atom, combined with the D-configuration, makes the

-proton highly acidic. Standard base-mediated coupling (e.g., HBTU/DIEA) can lead to significant epimerization (5–33%), converting the expensive D-isomer back into the L-form or a racemic mixture. - -Elimination: Strong bases can trigger the elimination of the thiophenol group, resulting in the formation of dehydroalanine (Dha).

This guide provides a validated "Base-Free" Activation Protocol using DIC/Oxyma Pure to mitigate these risks, ensuring high chiral integrity (>99%) and coupling efficiency.

Critical Pre-Synthesis Analysis

Before initiating synthesis, the chemical nature of the building block must be understood to select the correct reagents.

| Feature | Implication for Protocol |

| Protecting Group (Boc) | Requires TFA for N-terminal deprotection. Final cleavage typically requires HF or TFMSA . |

| Side Chain (S-Phenyl) | A thioether linkage. Generally stable to HF. Risk: Susceptible to oxidation (sulfoxide formation). Action: Use scavengers (p-cresol/thiocresol). |

| Chirality (D-Cys) | High risk of racemization.[1] Action: Avoid pre-activation; avoid strong bases (DIEA/Piperidine) during coupling. |

| Sterics | The phenyl ring on sulfur adds bulk. Action: Extended coupling times (60–90 min) may be required compared to Ala/Gly. |

Validated Experimental Protocols

Protocol A: The "Gold Standard" Coupling (DIC/Oxyma)

Recommended for minimal racemization and high yield.

Rationale: This method generates the active ester in situ without adding tertiary amines (like DIEA or NMM), which are the primary culprits in proton abstraction at the

Reagents:

-

Resin: MBHA or PAM resin (0.5 mmol/g loading).

-

Amino Acid: Boc-D-Cys(Ph)-OH (3.0 eq).

-

Activator: DIC (N,N'-Diisopropylcarbodiimide) (3.0 eq).

-

Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (3.0 eq).

-

Solvent: DMF (N,N-Dimethylformamide) or 1:1 DMF/DCM (Dichloromethane).

Step-by-Step Procedure:

-

Resin Preparation: Swell resin in DCM for 20 min, then wash with DMF (3x).

-

Deprotection (Boc Removal):

-

Treat resin with 50% TFA in DCM (2 min pre-wash).

-

Treat resin with 50% TFA in DCM (20 min reaction).

-

Wash: DCM (3x), 5% DIEA/DCM (2x to neutralize), DCM (3x), DMF (3x).

-

-

Activation (In Situ):

-

Dissolve Boc-D-Cys(Ph)-OH and Oxyma Pure in minimal DMF.

-

Add DIC immediately prior to adding to the resin. Do not pre-activate for >2 minutes.

-

-

Coupling:

-

Add the mixture to the resin.

-

Agitate at room temperature for 60–90 minutes .

-

Note: The reaction mixture should turn yellow/orange (characteristic of Oxyma active esters).

-

-

Monitoring: Perform a Kaiser Test (Ninhydrin). If not blue-free, recouple using Protocol B .

Protocol B: The "Difficult Sequence" Alternative (HATU/Collidine)

Use only if Protocol A fails due to steric hindrance.

Rationale: HATU is a more powerful coupling reagent but requires a base. 2,4,6-Trimethylpyridine (Collidine) is a weaker, more sterically hindered base than DIEA, significantly reducing racemization risk while maintaining activation power.

Reagents:

-

Boc-D-Cys(Ph)-OH (3.0 eq)

-

HATU (2.9 eq)

-

Collidine (TMP) (6.0 eq)

-

Solvent: DMF

Procedure:

-

Dissolve Amino Acid and HATU in DMF.

-

Add Collidine.

-

Immediately add to the resin (Pre-activation leads to racemization).

-

Couple for 45–60 minutes.

Visualization of Logic & Workflows

Diagram 1: Optimized Coupling Cycle (Boc-SPPS)

This workflow illustrates the critical decision points to prevent side reactions.

Figure 1: Decision matrix for coupling Boc-D-Cys(Ph)-OH. Path A is preferred to preserve chirality.

Diagram 2: Mechanism of Racemization & Prevention

Understanding why we avoid DIEA/HBTU is crucial for compliance.

Figure 2: Strong bases abstract the acidic alpha-proton of Cys, causing racemization. Base-free methods (Green path) prevent this.

Comparative Data: Coupling Reagents

The following data summarizes the racemization levels of Cysteine derivatives under various conditions (aggregated from literature sources, specifically regarding Cys(Trt) and Cys(Ph) analogs).

| Coupling Reagent | Base | Solvent | % D-Isomer Retention (Target) | Risk Level |

| DIC / Oxyma Pure | None | DMF | 99.5% | Low (Preferred) |

| DIC / HOBt | None | DMF | 98.0% | Low |

| HATU / Collidine | Collidine | DMF | 95-98% | Moderate |

| HBTU / DIEA | DIEA | DMF | < 80% | Critical Failure |

| PyBOP / DIEA | DIEA | DMF | < 75% | Critical Failure |

Note: Data derived from model studies on Cys racemization (see References 1, 2).

Post-Synthesis Processing (Cleavage)

Since the S-phenyl group is a thioether, it is generally stable to HF cleavage conditions used to remove the peptide from the resin. However, the sulfur atom is a "soft" nucleophile and can trap carbocations generated from other protecting groups (e.g., t-Butyl cations).

Cleavage Cocktail Recommendation (High Scavenger):

-

HF: 90%

-

p-Cresol: 5% (Scavenger for carbocations)

-

p-Thiocresol: 5% (Crucial: prevents oxidation of S-Ph to sulfoxide)

-

Conditions: 0°C for 60 minutes.

Safety Note: HF is extremely hazardous. Ensure calcium gluconate gel is available. Alternatively, TFMSA (Trifluoromethanesulfonic acid) protocols can be used if HF facilities are unavailable, though HF is cleaner for Arginine-containing peptides.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Yield (Kaiser +) | Steric hindrance of Phenyl group. | Double couple; Switch to HATU/Collidine; Increase Temp to 40°C (Caution: Racemization risk increases). |

| Double Peak on HPLC | Racemization (D/L mixture). | Switch exclusively to DIC/Oxyma; Use 1:1 DCM/DMF solvent; Reduce coupling time. |

| Mass +16 Da | Oxidation (Sulfoxide). | Add DTT to HPLC buffers; Ensure p-Thiocresol was used in cleavage; Store peptide under Argon. |

References

-

Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Organic Process Research & Development.

-

Han, Y., et al. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. Journal of Organic Chemistry.

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

-

Sigma-Aldrich. Boc-D-Cys-OH Product Properties.

-

Bachem. Peptide Coupling Reagents: A Guide.

Sources

Application Notes and Protocols for Boc-(S)-phenyl-D-Cys in Drug Development

Introduction: The Strategic Advantage of Non-natural Amino Acids in Peptide Therapeutics

In the landscape of modern drug discovery, peptide-based therapeutics represent a rapidly expanding frontier. Their high specificity and potency offer significant advantages over traditional small molecules. However, the clinical utility of natural peptides is often hampered by their poor metabolic stability, primarily due to rapid degradation by endogenous proteases. The strategic incorporation of non-natural amino acids is a cornerstone of peptidomimetic design, aimed at overcoming these limitations.

This guide focuses on Boc-(S)-phenyl-D-Cysteine , a specialized amino acid derivative that offers a dual-pronged approach to enhancing peptide drug-like properties. The presence of the D-enantiomer of cysteine inherently confers resistance to enzymatic degradation, significantly extending the peptide's in vivo half-life[1][2][3][4][5]. Concurrently, the S-phenyl group serves as a robust protecting group for the cysteine thiol during synthesis and can introduce unique physicochemical properties to the final peptide.

The utility of the S-phenyl-cysteine scaffold has been notably demonstrated in the synthesis of HIV protease inhibitors, such as Nelfinavir, underscoring its relevance in the development of clinically significant therapeutics[6][7]. These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of Boc-(S)-phenyl-D-Cys in solid-phase peptide synthesis (SPPS).

Physicochemical Properties of Boc-(S)-phenyl-D-Cys

A thorough understanding of the building block's properties is paramount for successful incorporation and subsequent manipulations.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₉NO₄S | N/A |

| Molecular Weight | 297.37 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Nα-Protection | tert-Butoxycarbonyl (Boc) | N/A |

| S-Protection | Phenyl (Ph) | N/A |

| Chirality | D-configuration | N/A |

The Nα-Boc group is a cornerstone of the classic Merrifield solid-phase synthesis, offering stability to the basic and nucleophilic conditions of peptide coupling while being readily cleaved by moderate acids like trifluoroacetic acid (TFA)[8]. The S-phenyl group, a thioether linkage, is notably stable under these acidic conditions, a critical feature for its compatibility with the Boc-SPPS workflow. This stability necessitates the use of stronger reagents for its eventual removal, a topic covered in detail in the deprotection protocols below.

Core Application: Boc Solid-Phase Peptide Synthesis (Boc-SPPS)

The incorporation of Boc-(S)-phenyl-D-Cys follows the standard cycle of Boc-SPPS. The workflow is characterized by the sequential removal of the acid-labile Boc group, neutralization of the resulting ammonium salt, and coupling of the next Boc-protected amino acid.

Caption: Figure 2: Proposed Deprotection Pathways.

Protocol 2: High-HF Cleavage

!!! WARNING: Hydrofluoric acid is extremely toxic, corrosive, and can cause severe, slow-healing burns. This procedure must be performed by trained personnel in a dedicated, well-ventilated fume hood using a specialized HF cleavage apparatus made of HF-resistant materials (e.g., Teflon). Appropriate personal protective equipment (PPE), including an acid-resistant apron, face shield, and specialized gloves, is mandatory. An operational calcium gluconate gel antidote kit must be readily accessible. !!!

1. Preparation: a. Dry the peptide-resin (0.5 g) thoroughly under high vacuum for at least 4 hours. b. Cool the reaction vessel of the HF apparatus to -5 to 0°C in an ice/salt bath. c. Place the dried peptide-resin and a Teflon-coated stir bar into the reaction vessel. d. Add scavengers. A common mixture (the "low-high" procedure) for the initial step is 6.5 mL of dimethyl sulfide (DMS) and 1.0 mL of p-cresol per gram of resin. Anisole is also a common scavenger.

2. HF Distillation and Cleavage: a. Condense anhydrous liquid HF (approx. 10 mL per gram of resin) into the cooled reaction vessel. b. Stir the mixture at 0°C for 1-2 hours. The strong acid cleaves the S-phenyl bond via an Sₙ1-type mechanism, along with other side-chain protecting groups (e.g., Benzyl, Tosyl) and the peptide from the resin.[9] c. After the reaction, remove the HF by evaporation under a stream of nitrogen gas, followed by high vacuum.

3. Peptide Work-up: a. The residue in the reaction vessel contains the crude peptide and scavengers. Wash the residue with cold diethyl ether or ethyl acetate to precipitate the peptide and remove organic scavengers. b. Triturate the solid with ether, and collect the precipitated crude peptide by filtration. c. Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid) and lyophilize. d. Purify the peptide using reverse-phase HPLC.

Protocol 3: Sodium in Liquid Ammonia Reduction

!!! WARNING: This procedure involves liquid ammonia, a corrosive and toxic gas at room temperature, and metallic sodium, which reacts violently with water. It must be performed in a well-ventilated fume hood by experienced personnel. Appropriate PPE, including cryogenic gloves and a face shield, is required. !!!

1. Preparation: a. Place the dried peptide-resin (0.5 g) in a three-neck flask equipped with a dry-ice condenser and a gas inlet. b. Condense anhydrous liquid ammonia (approx. 20-30 mL) into the flask at -78°C (dry ice/acetone bath).

2. Reduction: a. To the stirred suspension, add small, freshly cut pieces of metallic sodium until a persistent blue color remains for 2-3 minutes.[10] The blue color indicates a slight excess of solvated electrons. b. The reaction cleaves benzyl-type and phenyl-type thioethers. c. Quench the reaction by adding a small amount of ammonium chloride until the blue color disappears.

3. Ammonia Evaporation and Peptide Work-up: a. Remove the cooling bath and allow the liquid ammonia to evaporate under a gentle stream of nitrogen. b. Once all ammonia has evaporated, the residue can be worked up similarly to the HF cleavage procedure: trituration with ether, dissolution in aqueous acid, lyophilization, and purification by HPLC.

Strategic Considerations and Conclusion

The choice of Boc-(S)-phenyl-D-Cys is a strategic decision in peptide drug design. The D-amino acid backbone provides a crucial defense against proteolysis, a primary hurdle for peptide therapeutics.[1][2][5] The S-phenyl group, while requiring robust cleavage conditions, is fully compatible with the Boc-SPPS workflow, offering a stable and reliable protection of the thiol group throughout chain assembly.

The incorporation of an aromatic moiety directly on the sulfur atom may also influence the final peptide's properties, potentially increasing its lipophilicity and creating opportunities for π-stacking interactions with biological targets. This can be a valuable tool in modulating the pharmacokinetic and pharmacodynamic profile of a drug candidate.

The protocols outlined in this guide provide a framework for the successful application of Boc-(S)-phenyl-D-Cys. Researchers must, however, remain mindful that peptide synthesis is highly sequence-dependent. Optimization of coupling times, choice of scavengers, and purification strategies will be necessary to achieve high yields of the desired product. By leveraging the unique advantages of this building block, drug development professionals can expand their toolkit for creating next-generation peptide therapeutics with enhanced stability and efficacy.

References

-

Apetri, A. C., & van der Hart, M. (2018). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Molecules, 23(8), 1993. [Link]

-

Coin, I., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Journal of Peptide Science, 19(8), 483-491. [Link]

-

Gutte, B. (1980). Reexamination of sodium-liquid ammonia reduction in the peptide chemistry. Peptides, 1, 243-246. [Link]

-

Isidro-Llobet, A., et al. (2019). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 23(10), 2149-2158. [Link]

-

Xu, L., et al. (2019). Highly efficient preparation of active S-phenyl-L-cysteine with tryptophan synthase using a chemoenzymatic method. BMC Biotechnology, 19(1), 49. [Link]

-

Ghosh, A. K., et al. (2009). Syntheses of FDA Approved HIV Protease Inhibitors. Chemical Reviews, 109(5), 2043-2102. [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (2010). Stability of thiol groups at different pH environments at 37°C. [Link]

-

bioRxiv. (2025). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved February 6, 2026, from [Link]

-

Khadse, S. C. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. In Peptide Synthesis Protocols (pp. 129-140). Humana Press. [Link]

-

Gryaznov, S. M., & Letsinger, R. L. (1992). On the rapid deprotection of synthetic oligonucleotides and analogs. Nucleic Acids Research, 20(8), 1879-1882. [Link]

-

Cox, R. A., & Yates, K. (1983). Mechanistic studies in strong acids. VIII. Hydrolysis mechanisms for some thiobenzoic acids and esters in aqueous sulfuric acid, determined using the excess acidity method. Canadian Journal of Chemistry, 61(10), 2225-2243. [Link]

-

Martin, J. R., et al. (2023). Systematic d-Amino Acid Substitutions to Control Peptide and Hydrogel Degradation in Cellular Microenvironments. ACS Macro Letters, 12(6), 765-771. [Link]

-

Andersen, N., et al. (2014). Conjugation of a peptide to an antibody engineered with free cysteines dramatically improves half-life and activity. Bioconjugate Chemistry, 25(11), 2089-2096. [Link]

-

Wikipedia contributors. (2024, January 29). Hydrogen peroxide. In Wikipedia, The Free Encyclopedia. Retrieved February 6, 2026, from [Link]

-

PubMed. (2019). Highly efficient preparation of active S-phenyl-L-cysteine with tryptophan synthase using a chemoenzymatic method. [Link]

-

Wang, H., et al. (2025). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. International Journal of Molecular Sciences, 26(3), 1234. [Link]

-

Schöberl, A., & Gräfje, H. (1958). On the specific cleavage of cysteine containing peptides and proteins. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 311(1-3), 108-124. [Link]

-

Schulhof, J. C., et al. (1987). The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups. Nucleic Acids Research, 15(2), 397-416. [Link]

-

Nagy, I., et al. (2006). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Proceedings of the National Academy of Sciences, 103(1), 22-27. [Link]

-

ACS Publications. (2026). Tuning Photocatalytic Activity in Porphyrin–Based Metal–Organic Frameworks by Controlling Charge Recombination Pathways. [Link]

-

Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail. [Link]

-

CEM Corporation. (2023, February 3). Synthetic Peptide Libraries Part 1: Dr. Christian Behn [Video]. YouTube. [Link]

-

LifeTein. (n.d.). Basic Peptides synthesis introduction. Retrieved February 6, 2026, from [Link]

Sources

- 1. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides | bioRxiv [biorxiv.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. glenresearch.com [glenresearch.com]

- 7. Preparations of Boc-Cys(S-Pyr)-OH and Z-Cys(S-Pyr)-OH and their applications in orthogonal coupling of unprotected peptide segments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chempep.com [chempep.com]

- 9. peptide.com [peptide.com]

- 10. Reexamination of sodium-liquid ammonia reduction in the peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Challenges in the synthesis of peptides with multiple Boc-Cys residues

Technical Support Center: Synthesis of Multi-Cysteine Peptides via Boc Chemistry

Current Status: Online Operator: Senior Application Scientist Ticket ID: BOC-CYS-MULTI-001 Subject: Troubleshooting racemization, aggregation, and HF cleavage in Cys-rich sequences.

Introduction: The Boc-Cys Paradox

Welcome to the technical support center. You are likely here because you are synthesizing a peptide with multiple cysteine residues (e.g., defensins, conotoxins, insulin analogs) and have chosen Boc chemistry over Fmoc. This is often a strategic choice: Boc chemistry generally offers better solubility for hydrophobic, aggregating sequences due to the protonation of the N-terminus during chain assembly, which breaks up secondary structures.

However, this advantage comes with a severe trade-off: Cysteine is the most problematic residue in Boc-SPPS. It is prone to racemization during activation,

Module 1: Protecting Group Strategy

User Query: I have 6 cysteines in my sequence. Should I use Cys(Bzl), Cys(Mob), or Cys(Acm)?

Technical Insight: In Boc chemistry, the stability of the side-chain protecting group during repetitive TFA treatments (removal of the N-terminal Boc group) is critical. If the group is too labile, you lose protection before the final cleavage, leading to premature oxidation or branching.

Recommendation:

-

Standard Protocol: Use Cys(Mob) (4-methoxybenzyl) or Cys(Meb) (4-methylbenzyl) rather than the standard Cys(Bzl).

-

Reasoning: Cys(Bzl) is stable, but Cys(Mob) offers a better balance of stability to TFA while being cleanly removed by HF. More importantly, Mob groups are less prone to generating stable carbocations that re-alkylate the sulfur compared to unsubstituted benzyl groups.

-

-

Regioselective Folding: Use Cys(Acm) (Acetamidomethyl) for cysteine pairs that must remain protected during HF cleavage.

Data Comparison: Cysteine Protecting Groups in Boc-SPPS

| Protecting Group | Stability in 50% TFA (Deblocking) | Stability in HF (Cleavage) | Removal Reagent | Primary Risk |

| Cys(Bzl) | High | Unstable (Cleaved) | HF (High cond.) | Difficult removal; Benzyl cation re-alkylation. |

| Cys(Mob) | High (Better than Bzl) | Unstable (Cleaved) | HF (Standard) | Generates 4-methoxybenzyl cations (requires scavengers). |

| Cys(Meb) | Very High | Unstable (Cleaved) | HF (High cond.) | Requires strong HF conditions. |

| Cys(Acm) | Very High | Stable | Iodine / Tl(III) | S-alkylation by t-butyl cations if scavengers are insufficient. |

Visual Guide: Protecting Group Decision Tree

Module 2: Coupling & Racemization

User Query: I am observing D-Cys impurities in my crude peptide. Is this happening during coupling?

Technical Insight:

Yes. Cysteine is uniquely prone to racemization via

Troubleshooting Protocol:

-

Switch to In Situ Neutralization:

-

Issue: Standard Boc protocols use a separate TFA wash followed by a DIEA wash. The DIEA wash exposes the free amine (and the Cys

-proton) to base for minutes. -

Solution: Eliminate the separate neutralization step. Use HBTU/DIEA or DIC/HOBt where the base is added simultaneously with the activated amino acid. This minimizes the time the Cys residue spends in a basic environment without an electrophile present.

-

-

Use "Base-Free" Activation (if possible):

-

Use DIC/Oxyma or DIC/HOBt without tertiary amines (DIEA/NMM) for the coupling of the Cys residue itself.

-

-

Avoid Uronium Salts for Cys Coupling:

-

Reagents like HBTU/HATU require base (DIEA). If coupling onto a Cys residue or coupling a Cys residue, the presence of base promotes racemization. Use DIC/HOAt or Pentafluorophenyl esters (Opfp) for the Cys step.

-

Mechanism of Failure:

Module 3: The Critical Cleavage (HF Protocols)

User Query: My peptide mass is correct, but I see multiple peaks +56, +106, etc. What are these?

Technical Insight: These are alkylation adducts.

-

+56 Da: t-Butyl adduct (from Boc removal reacting with Cys thiol).

-

+106 Da: p-Cresol adduct (if p-cresol reacts with the peptide).

-

+90-120 Da: Benzyl/Mob adducts.

In standard HF cleavage (High HF), the mechanism is

The "Low-High" HF Protocol (Gold Standard for Cys)

This two-step method forces an

Step 1: Low HF (The Scavenging Step)

-

Purpose: Removes most protecting groups (Boc, Bzl, Mob) via

mechanism; reduces Met(O). -

Cocktail:

-

HF: 25%

-

Dimethyl Sulfide (DMS): 65% (Promotes

, reduces acidity) -

p-Cresol: 10% (Scavenger)

-

Addendum for Cys: Add p-Thiocresol (approx 2-5% by volume replacing part of DMS) to specifically protect free thiols.

-

-

Conditions: 0°C for 2 hours.

-

Action: Evaporate HF and DMS under vacuum (keep strictly at 0°C). Wash the resin with DCM/EtOAc to remove the cleavage byproducts (sulfonium salts).

Step 2: High HF (The Final Cleavage)

-

Purpose: Cleaves the peptide from the resin and removes stubborn groups (Arg(Tos), Cys(Meb)).

-

Cocktail:

-

HF: 90%

-

p-Cresol: 10% (or 5% p-Cresol + 5% p-Thiocresol)

-

-

Conditions: 0°C for 45-60 minutes.

-

Action: Evaporate HF. Precipitate with cold diethyl ether.

Scavenger Cocktail Cheat Sheet

| Component | Function | Recommended Ratio (Low HF) |

| HF | Acid / Solvent | 25% |

| DMS | Nucleophile / Reducing Agent | 65% |

| p-Cresol | Carbonium Ion Scavenger | 5-10% |

| p-Thiocresol | Critical for Cys | 2-5% (Mix with p-Cresol) |

Visual Guide: Low-High HF Workflow

Technical Support Center: Optimization of Boc-(S)-phenyl-D-Cys Integration

Current Status: Online Ticket ID: TECH-SUP-CYS-PH-001 Subject: Troubleshooting Side-Product Formation in Boc-(S)-phenyl-D-Cys Coupling Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary

You are encountering difficulties with Boc-(S)-phenyl-D-Cys (Boc-S-phenyl-D-cysteine). This is a non-standard amino acid where the sulfur atom is phenylated (S-Ph), and the backbone is in the D-configuration (equivalent to the (S)-stereocenter at the

While valuable for increasing proteolytic stability and hydrophobicity in peptidomimetics, this residue presents a "Triad of Instability" during Solid Phase Peptide Synthesis (SPPS):

-

Racemization: The electron-withdrawing S-phenyl group increases the acidity of the

-proton, leading to rapid D - -Elimination: Basic conditions can trigger the loss of the thiophenol side chain, forming dehydroalanine.

-

Cationic Alkylation: During Boc removal (TFA cleavage), the generated tert-butyl cations can attack the electron-rich sulfur or phenyl ring.

This guide provides the mechanistic root causes and validated protocols to eliminate these side products.

Module 1: The Racemization Trap (Critical)

The Problem

The most common failure mode with S-aryl cysteines is the loss of chiral integrity. The phenyl group attached to the sulfur exerts an inductive electron-withdrawing effect (

When you use standard tertiary bases (like DIEA or NMM) during coupling, they abstract this proton, forming a planar enolate intermediate. When the proton returns, it often does so from the "wrong" side, converting your expensive D-isomer into a racemic DL-mixture .

Diagnostic Check

-

Symptom: HPLC shows a "doublet" peak for the main product (diastereomers).

-

Symptom: Biological activity of the peptide is 50% lower than expected.

Mechanism of Failure